alpha-D-Mannose

Description

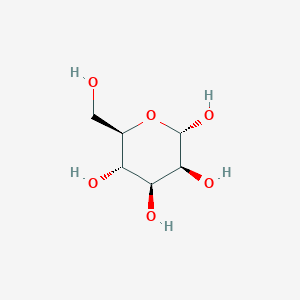

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-D-Mannose from D-Glucose

Abstract

D-Mannose, a C-2 epimer of D-glucose, is a monosaccharide of significant interest in the pharmaceutical, nutraceutical, and food industries for its unique physiological functions, including its role in glycoprotein synthesis and immune modulation.[1][2] While D-glucose is the most abundant monosaccharide in nature, D-mannose is comparatively scarce, necessitating efficient synthetic routes for its production. This guide provides a comprehensive technical overview of the primary methodologies for synthesizing α-D-Mannose from D-glucose, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and compare the leading chemical and enzymatic strategies. The core of this synthesis lies in the stereoselective inversion of the hydroxyl group at the C-2 position of glucose, a challenge that has been addressed through catalytic epimerization and biocatalytic transformations.

Part 1: Chemical Synthesis via Molybdate-Catalyzed Epimerization

The most established chemical method for converting D-glucose to D-mannose is through epimerization catalyzed by molybdate ions in an acidic aqueous solution.[3][4][5] This approach offers a direct pathway but is governed by a thermodynamic equilibrium and presents significant downstream purification challenges.

The Underlying Mechanism: The Bílik Reaction

The selective C-2 epimerization of aldoses by molybdate is known as the Bílik reaction. This process is mechanistically distinct from the classical base-catalyzed Lobry de Bruyn-van Ekenstein transformation, which proceeds through a non-selective enediol intermediate to yield a mixture of glucose, fructose, and mannose.[6][7][8]

The Bílik reaction, in contrast, involves a proposed intramolecular 1,2-carbon shift. Density functional theory studies suggest that the molybdenum center acts as an "electron buffer."[9] It coordinates with the sugar and facilitates a transition state that promotes the transformation of the C-1 aldehyde group into an alkoxy group and the C-2 alkoxy group into an aldehyde, effectively inverting the stereocenter at C-2.[9] This mechanism avoids the formation of fructose, leading to higher selectivity for mannose compared to base-catalyzed methods.[4] The reaction is reversible and reaches a thermodynamic equilibrium, typically with a D-glucose to D-mannose ratio of approximately 3:1 (or 75:25), reflecting the greater thermodynamic stability of glucose.[3][5][10]

Caption: Fig. 1: Proposed Bílik reaction pathway for Mo-catalyzed epimerization.

Experimental Protocol: Molybdate-Catalyzed Epimerization

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

D-Glucose

-

Molybdenic acid (H₂MoO₄) or Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)[5]

-

Deionized water

-

Hydrochloric acid (HCl, for pH adjustment)

-

Sodium hydroxide (NaOH, for neutralization)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

pH meter

Procedure:

-

Reaction Setup: Prepare an aqueous solution of D-Glucose (e.g., 20-50 wt%). For a 1 L solution, dissolve 200 g of D-glucose in deionized water. Add the molybdate catalyst; a typical loading is 1% by weight relative to the glucose (e.g., 2 g of molybdenic acid).[3]

-

pH Adjustment: Adjust the pH of the solution to an optimal acidic range, typically between 2.0 and 3.0, using dilute hydrochloric acid.[1][5] This step is critical for catalytic activity.

-

Epimerization: Heat the reaction mixture to 90-100°C with vigorous stirring under a reflux condenser.[3][5]

-

Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). The reaction is allowed to proceed for several hours (e.g., 4-8 hours) until it reaches equilibrium, where the ratio of glucose to mannose stabilizes.[3][5]

-

Neutralization: After cooling the mixture to room temperature, carefully neutralize the solution to pH ~7.0 with a suitable base, such as sodium hydroxide solution.[5] This quenched mixture is the crude product, containing D-mannose, unreacted D-glucose, and the catalyst.

Performance Data & Catalyst Insights

The efficiency of the epimerization is highly dependent on the catalyst and reaction conditions. Recent research has focused on developing heterogeneous catalysts to mitigate molybdenum leaching and improve stability.[4][11][12]

| Catalyst System | Temperature (°C) | Yield of D-Mannose (%) | Selectivity (%) | Reference |

| Molybdenic Acid | 95 | ~25 (at equilibrium) | High | [3] |

| Ammonium Molybdate / CaO | 150 | 44.8 | Not specified | [1] |

| Mo/NC-300 | Not specified | 33.4 | 94.6 | |

| [H(C₁₀H₁₀N₂)Cu₂][PMo₁₂O₄₀] | Not specified | 32.5 | 94.0 | [11][12] |

| Sn-Organic Framework | 100 | ~25-30 | High | [13] |

Purification: The Critical Challenge

Separating D-mannose from the large excess of its epimer, D-glucose, is the most challenging aspect of this synthesis.[13]

Workflow: Chemical Synthesis & Purification

Caption: Fig. 2: Overall workflow for chemical synthesis and purification.

Protocol A: Purification by Fractional Crystallization This method leverages the differential solubility of glucose and mannose in alcohol-water solvent systems.

-

Concentration: Evaporate the neutralized reaction mixture in vacuo to a thick, viscous syrup.[3][13]

-

Initial Crystallization: Dissolve the syrup in a minimal amount of warm methanol. Slowly add isopropyl alcohol to the solution to induce crystallization.[5][14] This step can be used to crystallize and remove a significant portion of the unreacted D-glucose.

-

Mannose Crystallization: The mother liquor, now enriched with mannose, is concentrated again. The resulting syrup is dissolved in a fresh mixture of methyl and isopropyl alcohols.[14]

-

Seeding: Add seed crystals of pure α-D-mannose to promote crystallization.[5][14]

-

Isolation: Allow the solution to stand at a cool temperature (e.g., 4°C) for several hours to days. The crystalline α-D-mannose is then collected by filtration, washed with cold alcohol, and dried.

Protocol B: Purification by Preparative HPLC This technique provides higher resolution and purity.

-

Instrumentation: A preparative HPLC system equipped with a strong cation exchange resin column (in Ca²⁺ or Na⁺ form) and a refractive index (RI) detector is required.[5]

-

Sample Preparation: Filter the neutralized and desalted reaction mixture to remove particulate matter.

-

Chromatography:

-

Mobile Phase: Deionized water.

-

Procedure: Inject the crude mixture onto the column and elute with water. The sugars will separate based on their interaction with the resin.

-

Fraction Collection: Monitor the elution profile with the RI detector and collect the fractions corresponding to the D-mannose peak.[5]

-

-

Post-Processing: Pool the mannose-rich fractions and remove the water by lyophilization or rotary evaporation to obtain pure D-mannose. For industrial scale, simulated moving bed (SMB) chromatography is often employed.[15]

Part 2: Enzymatic Synthesis of D-Mannose

Biocatalytic routes offer high selectivity under mild reaction conditions, presenting an attractive alternative to chemical synthesis. These methods primarily rely on isomerases and epimerases.

Two-Step Enzymatic Cascade: Glucose → Fructose → Mannose

A well-established biocatalytic strategy involves a two-enzyme cascade. This process circumvents direct epimerization by using D-fructose as a key intermediate.

Mechanism:

-

Isomerization to Fructose: D-glucose is first isomerized to D-fructose. This reaction is catalyzed by D-glucose isomerase (GI), also known as D-xylose isomerase.[16]

-

Isomerization to Mannose: D-fructose is then converted to D-mannose in a subsequent isomerization step. This is typically achieved using D-lyxose isomerase (LIase) or D-mannose isomerase (MIase), which can effectively catalyze the interconversion between these two sugars.[1][16][17]

Caption: Fig. 3: Two-step enzymatic cascade for D-mannose synthesis.

Whole-Cell Biotransformation

To improve process efficiency, these enzymatic steps can be combined in a "one-pot" system using whole microbial cells. In this approach, a host organism (e.g., Escherichia coli) is genetically engineered to co-express both D-glucose isomerase and D-lyxose isomerase.[16][18]

-

Process: The engineered cells are used as a biocatalyst in a reactor containing a concentrated D-glucose solution. The enzymes within the cells carry out the sequential conversion.

-

Outcome: This method directly converts D-glucose into an equilibrium mixture of D-glucose, D-fructose, and D-mannose. A typical equilibrium ratio is approximately 34:49.6:16.4.[16] From a 400 g/L D-glucose solution, yields of about 60 g/L of D-mannose have been reported.[16]

| Enzymatic Method | Key Enzyme(s) | Substrate | Product Concentration | Conversion/Ratio | Reference |

| D-Lyxose Isomerase | D-LIase | D-Fructose (400 g/L) | D-Mannose (101.6 g/L) | 25.4% conversion | [1] |

| D-Mannose Isomerase | D-MIase | D-Fructose (500 g/L) | D-Mannose (110.5 g/L) | 22.1% yield | [1] |

| Whole-Cell System | D-Glucose Isomerase & D-Lyxose Isomerase | D-Glucose (400 g/L) | D-Mannose (~60 g/L) | Final Ratio (G:F:M) ~34:50:16 | [16] |

Direct Enzymatic Epimerization

While less common for production, enzymes that can directly catalyze the C-2 epimerization of glucose to mannose exist. An example is cellobiose 2-epimerase (CEase), which can interconvert the two sugars, though it may also exhibit isomerization activity.[1][16][17]

Conclusion and Future Outlook

The synthesis of α-D-Mannose from D-glucose is a mature field with well-defined chemical and enzymatic pathways.

-

Chemical Synthesis via molybdate catalysis is a robust and direct method. Its primary drawbacks are the thermodynamic equilibrium limiting the yield to ~25% and the significant challenge of separating the epimeric products.[3][12] Ongoing research focuses on novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported molybdenum species, to enhance catalyst stability, reduce metal leaching, and improve recyclability.[4][11][13]

-

Enzymatic Synthesis offers superior selectivity and operates under milder, more environmentally benign conditions. The whole-cell biotransformation approach, which combines multiple enzymatic steps in a single reactor, represents a highly efficient and promising route for industrial-scale production.[16]

The choice between these methodologies depends on the desired scale of production, available infrastructure, and purity requirements. For high-purity applications in the pharmaceutical sector, the high selectivity of enzymatic routes combined with advanced chromatographic purification presents a compelling strategy. As catalyst and enzyme engineering technologies advance, the efficiency and economic viability of converting the world's most abundant sugar into the high-value D-mannose will continue to improve.

References

- The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate. New Journal of Chemistry (RSC Publishing).

- Heterogeneous catalytic epimerization of d-glucose to d-mannose by a tin-organic framework. Reaction Chemistry & Engineering (RSC Publishing).

- A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimization. Green Chemistry (RSC Publishing).

- Mechanism of glucose epimerization into mannose by a) carbon shift and... ResearchGate.

- Reactions of Saccharides Catalyzed by Molybdate Ions. II. Epimerization of D-Glucose and D-Mannose. Chemical Papers.

- Efficient epimerization of highly concentrated glucose to mannose over electronic structure-modulated Mo/NC catalyst. PubMed.

- The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate. RSC Publishing.

- Catalytic Epimerization of Glucose to Mannose. ACS Sustainable Chemistry & Engineering.

- Lobry de bruyn-van ekenstein transformation Definition and Examples. Biology Online.

- Synthesis and Purification of D-Mannose-13C-2: An In-depth Technical Guide. Benchchem.

- Recent advances in biotransformation, extraction and green production of D-mannose. ScienceDirect.

- Catalytic Epimerization of Glucose to Mannose. ACS Publications.

- Production of d-mannose from d-glucose by co-expression of d-glucose isomerase and d-lyxose isomerase in Escherichia coli. R Discovery.

-

Lobry de Bruyn–Van Ekenstein transformation. Wikipedia. Available at: [Link]

-

Lobry-de Bruyn-van Ekenstein transformation. chemeurope.com. Available at: [Link]

- Production of D-mannose from D-fructose and D-glucose using different... ResearchGate.

- Production of D-mannose from D-glucose by co-expression of D-glucose isomerase and D-lyxose isomerase in Escherichia coli | Request PDF. ResearchGate.

- Preparation of d-Mannose. National Bureau of Standards.

- CN101851689A - A kind of D-mannose preparation technology. Google Patents.

- Scheme 4. Proposed mechanism for C2 epimerization and CC bond cleavage of glucose on WO 3. ResearchGate.

Sources

- 1. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biologyonline.com [biologyonline.com]

- 7. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]

- 8. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]

- 9. A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Heterogeneous catalytic epimerization of d -glucose to d -mannose by a tin-organic framework - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00314H [pubs.rsc.org]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. CN101851689A - A kind of D-mannose preparation technology - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

The Dual Nature of α-D-Mannose in Glycosylation: A Technical Guide for Researchers

Introduction: The Centrality of Mannose in Glycoscience

Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins and lipids, is a cornerstone of cellular function, influencing everything from protein folding and stability to cell-cell recognition and immune responses.[1] Within the intricate world of glycobiology, the simple aldohexose sugar, α-D-Mannose, holds a position of profound importance. It is not merely another monosaccharide but a critical nexus point, acting as both an essential building block for glycan synthesis and, under certain conditions, a potent modulator and inhibitor of this very process. This dual functionality makes mannose a powerful tool for researchers and a key molecule in understanding various physiological and pathological states.

This guide provides an in-depth exploration of the complex mechanisms of action of α-D-Mannose in glycosylation. We will dissect its journey from a simple sugar to an activated donor molecule, its role in the assembly of N-linked and O-linked glycans, and the intriguing phenomenon of "mannose toxicity," where an overabundance of mannose disrupts cellular homeostasis and inhibits glycosylation. This document is designed for researchers, scientists, and drug development professionals, offering not just theoretical knowledge but also actionable experimental protocols and field-proven insights to harness the unique properties of mannose in a laboratory setting.

Section 1: α-D-Mannose as a Core Building Block for Glycosylation

The primary role of mannose in glycosylation is to serve as a precursor for activated mannosyl donors, which are essential for the construction of glycan chains. This process begins with the metabolic activation of free mannose and culminates in its incorporation into nascent glycoproteins.

Metabolic Activation and the Path to GDP-Mannose

For mannose to be utilized in glycosylation, it must first be converted into the high-energy nucleotide sugar donor, Guanosine Diphosphate-Mannose (GDP-Mannose).[1] This is the primary currency of mannose for most glycosyltransferases. The pathway is a sequential enzymatic cascade:

-

Phosphorylation: Upon entering the cell, D-Mannose is phosphorylated by Hexokinase (HK) to produce Mannose-6-Phosphate (Man-6-P). This initial step traps mannose within the cell.

-

Isomerization: Phosphomannose Isomerase (PMI) then converts Man-6-P to Mannose-1-Phosphate (Man-1-P). The efficiency of this step is crucial, and deficiencies in PMI can lead to an accumulation of Man-6-P, a key factor in the inhibitory effects of high mannose concentrations.[2]

-

Activation: The final and committed step is the conversion of Man-1-P to GDP-Mannose by the enzyme GDP-Mannose Pyrophosphorylase (GMPP) , also known as Mannose-1-Phosphate Guanylyltransferase.[1][3] This reaction utilizes Guanosine Triphosphate (GTP) as the energy source.[1]

The resulting GDP-Mannose is now ready to be used by mannosyltransferases in the endoplasmic reticulum (ER) and Golgi apparatus.[3]

Role in N-Linked Glycosylation and the Dolichol Phosphate Cycle

N-linked glycosylation, the attachment of a glycan to an asparagine residue of a protein, begins in the ER with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichol phosphate carrier.[4] Mannose is a fundamental component of this precursor.

The process involves two key mannose donors:

-

GDP-Mannose: The first five mannose residues are transferred directly from GDP-Mannose on the cytosolic face of the ER membrane to the growing LLO.[5]

-

Dolichol-Phosphate-Mannose (Dol-P-Man): The subsequent four mannose residues are added within the ER lumen.[6] These mannose units are first transferred from GDP-Mannose to a dolichol phosphate carrier on the cytosolic side by Dolichol-Phosphate-Mannose Synthase (DPMS), forming Dol-P-Man.[4][6] This activated lipid-linked mannose is then "flipped" across the ER membrane into the lumen, where it serves as the donor for the remaining mannosylation steps of the LLO.[7]

Once the full precursor glycan (Glc3Man9GlcNAc2) is assembled, it is transferred en bloc to the nascent polypeptide chain. The mannose residues are then subject to extensive trimming and modification as the glycoprotein transits through the ER and Golgi, leading to the formation of high-mannose, hybrid, or complex N-glycans.[8][9]

Experimental Workflow: Metabolic Labeling with Mannose Analogs

To trace the incorporation of mannose into glycoproteins, metabolic labeling is a powerful technique.[10][11] This involves feeding cells with a mannose analog that contains a bioorthogonal handle (e.g., an azide or alkyne group) that can be later detected.

Protocol: Metabolic Labeling of Glycoproteins with Azido-Mannose

-

Cell Culture: Plate cells of interest (e.g., HeLa, CHO) in a suitable culture vessel and grow to approximately 70-80% confluency.

-

Preparation of Labeling Medium: Prepare a complete growth medium supplemented with a mannose analog, such as tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz), at a final concentration of 25-50 µM.[12] The peracetylated form enhances cell permeability.

-

Metabolic Labeling: Remove the standard growth medium from the cells and replace it with the prepared labeling medium. Incubate the cells for 24-72 hours under normal growth conditions (37°C, 5% CO2).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Click Chemistry Reaction: The incorporated azido-sugar can now be conjugated to a reporter molecule (e.g., a biotin-alkyne or a fluorescent alkyne) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[12]

-

For a typical CuAAC reaction, incubate the cell lysate with the alkyne-probe, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

-

Analysis: The labeled glycoproteins can then be visualized by SDS-PAGE and subsequent detection of the reporter tag (e.g., streptavidin-HRP for biotin or direct fluorescence imaging) or enriched using affinity purification (e.g., streptavidin beads) for downstream analysis by mass spectrometry.[13][14][15]

Causality Insight: Using a range of analog concentrations is crucial, as high concentrations can sometimes induce cellular stress or alter normal physiology.[16] A control experiment with unlabeled mannose should always be run in parallel to confirm that the observed signal is specific to the incorporation of the analog.

Section 2: The Inhibitory Mechanism of High Mannose Concentrations

Paradoxically, while essential for glycosylation, high concentrations of exogenous mannose can be toxic to certain cells and act as a potent inhibitor of glycosylation.[17] This phenomenon, often termed "mannose toxicity" or the "high mannose effect," is not due to the mannose molecule itself but rather the cell's inability to efficiently process a large influx, leading to the accumulation of a key metabolic intermediate.[2]

The "Honeybee Syndrome": Accumulation of Mannose-6-Phosphate

The primary mechanism of mannose toxicity is the intracellular accumulation of Mannose-6-Phosphate (Man-6-P).[2][17] This occurs when the rate of mannose phosphorylation by hexokinase outpaces the capacity of phosphomannose isomerase (PMI) to convert Man-6-P to Man-1-P.[18] This "metabolic clogging" has several downstream consequences that disrupt cellular homeostasis and glycosylation.[18]

Mechanisms of Inhibition

-

ATP Depletion: The continuous phosphorylation of incoming mannose to Man-6-P by hexokinase consumes large amounts of ATP.[2][17] When the PMI step is rate-limiting, this phosphorylation becomes a futile cycle, effectively trapping phosphate and depleting the cellular ATP pool.[18][19] This energy crisis impairs numerous cellular processes, including the energy-dependent steps of glycosylation.

-

Inhibition of Glycolysis: The accumulation of Man-6-P can allosterically inhibit key glycolytic enzymes, such as hexokinase and phosphoglucose isomerase.[2] This further exacerbates the energy deficit by shutting down the primary pathway for ATP production.

-

Depletion of GTP Pools: The synthesis of GDP-Mannose from Mannose-1-Phosphate requires GTP.[1] While the primary block is at the PMI step, a massive influx of mannose can still drive this pathway forward to some extent, leading to a significant drain on the cellular GTP pool, which is also required for signal transduction and other essential processes.

-

Disruption of the Dolichol Phosphate Cycle: The overall disruption of nucleotide sugar pools and ATP levels can indirectly inhibit the synthesis of Dol-P-Man and the regeneration of dolichol phosphate, thereby stalling the assembly of the LLO precursor for N-linked glycosylation.[20]

Quantitative Data on Mannose-Induced Cytotoxicity

The concentration of mannose required to inhibit cell growth or viability varies significantly depending on the cell type and its intrinsic PMI activity. Cells with low PMI expression are particularly sensitive.

| Cell Line | IC50 Concentration (approx.) | Duration | Reference |

| A549 (NSCLC) | ~30 mM | 24 hours | [21][22] |

| H1299 (NSCLC) | ~30 mM | 24 hours | [21][22] |

| HCT116 (Colorectal) | > 50 mM | 72 hours | [23] |

| 293FT (Non-cancer) | Not significant | 24 hours | [21][22] |

Experimental Protocol: Cell Viability Assay Under High Mannose Conditions

A cell viability assay is essential to quantify the cytotoxic or cytostatic effects of high mannose concentrations on a specific cell line.

Protocol: CCK-8/MTS Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment Preparation: Prepare a serial dilution of D-Mannose in complete culture medium. Concentrations ranging from 10 mM to 100 mM are a good starting point.[21] Include a no-mannose control and a positive control for cell death (e.g., staurosporine). An osmotic control (e.g., mannitol) should also be included to ensure the observed effects are not due to changes in osmolarity.

-

Cell Treatment: Remove the overnight culture medium and replace it with the mannose-containing media.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Viability Reagent Addition: Add a tetrazolium-based viability reagent (e.g., CCK-8, MTS, or XTT) to each well according to the manufacturer's instructions. These reagents are converted by metabolically active cells into a colored formazan product.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the mannose concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Trustworthiness Insight: The inclusion of an osmotic control is critical. It validates that the reduction in viability is a specific metabolic effect of mannose and not a generic response to high solute concentration in the medium.

Section 3: Practical Applications in Research and Drug Development

The dual nature of mannose makes it a versatile tool in the lab and a molecule of interest in therapeutics.

-

Creating Glycosylation-Deficient Models: By depleting the cellular machinery of GDP-Mannose through genetic knockdown of enzymes like GMPP, researchers can create conditional glycosylation-deficient cell lines.[24] These models are invaluable for studying the specific roles of N- and O-linked glycans in protein function and cellular processes.

-

Therapeutic Potential: In certain Congenital Disorders of Glycosylation (CDG), such as MPI-CDG (CDG-Ib), which is caused by a deficiency in phosphomannose isomerase, oral mannose supplementation can be a life-saving therapy.[2] By providing a large amount of substrate, it can bypass the inefficient enzyme and restore the flux into the glycosylation pathway.

-

Anti-Cancer Research: The sensitivity of some cancer cells to high mannose concentrations has spurred research into its potential as an anti-cancer agent.[18][22] Cells with low PMI expression are particularly vulnerable, suggesting a possible therapeutic window where mannose could selectively target tumor cells while sparing normal tissues.[23]

Conclusion

Alpha-D-Mannose is a molecule of profound duality in the field of glycoscience. It is the indispensable precursor for the synthesis of complex glycans that adorn the cellular landscape, yet its overabundance can trigger a cascade of metabolic disruptions that halt this very process. For the researcher, understanding this dual mechanism of action is key. It allows for the sophisticated use of mannose and its analogs as tools to probe the intricate pathways of glycosylation, to create cellular models of disease, and to explore novel therapeutic strategies. By appreciating the delicate balance of mannose metabolism, we can unlock new insights into the fundamental roles of glycosylation in health and disease.

References

-

Sols, A., Cadenas, E., & Alvarado, F. (1986). Mechanism of mannose toxicity. Biochemical and Biophysical Research Communications, 140(1), 51-55. [Link]

-

Kim, D., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(10), 2696-2708. [Link]

-

Drake, R. R., & Powers, T. W. (2013). Mass Spectrometry Methods for Studying Glycosylation in Cancer. In: Methods in Molecular Biology, vol 1022. Humana Press, Totowa, NJ. [Link]

-

Sharma, V., et al. (2014). The Metabolic Origins of Mannose in Glycoproteins. Journal of Biological Chemistry, 289(13), 9244-9256. [Link]

-

ResearchGate. (n.d.). Experimental workflow. (1) Metabolic labeling of cells with the mannose analog... [Link]

-

Conklin, P. L., et al. (1999). Genetic evidence for the role of GDP-mannose in plant ascorbic acid (vitamin C) biosynthesis. Proceedings of the National Academy of Sciences, 96(7), 4198-4203. [Link]

-

de la Fuente, M., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Molecules, 27(15), 4768. [Link]

-

Freeze, H. H., & Sharma, V. (2010). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Journal of Biological Chemistry, 285(15), 10931-10935. [Link]

-

Kim, D., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(10), 2696-2708. [Link]

-

Panneerselvam, K., & Spiro, R. G. (1995). The Role of C-4-substituted Mannose Analogues in Protein Glycosylation. Effect of the Guanosine Diphosphate Esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on Lipid-Linked Oligosaccharide Assembly. Journal of Biological Chemistry, 270(41), 23943-23950. [Link]

-

Harada, H., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. eLife, 12, e83135. [Link]

-

Warit, S., et al. (2000). Glycosylation deficiency phenotypes resulting from depletion of GDP-mannose pyrophosphorylase in two yeast species. Molecular Microbiology, 36(5), 1156-1166. [Link]

-

Kean, E. L. (1985). Stimulation by Dolichol Phosphate-Mannose and Phospholipids of the Biosynthesis of N-Acetylglucosaminyl-Pyrophosphoryl-Polyprenols. Journal of Biological Chemistry, 260(22), 12561-12571. [Link]

-

Colussi, P. A., et al. (1997). Human and Saccharomyces cerevisiae dolichol phosphate mannose synthases represent two classes of the enzyme, but both function in Schizosaccharomyces pombe. Proceedings of the National Academy of Sciences, 94(15), 7873-7878. [Link]

-

Le, A., et al. (2008). Determination of Glycosylation Sites and Site-specific Heterogeneity in Glycoproteins. Methods in Molecular Biology, 446, 125-141. [Link]

-

Jadid, N., et al. (2013). DOLICHOL PHOSPHATE MANNOSE SYNTHASE1 Mediates the Biogenesis of Isoprenyl-Linked Glycans and Influences Development, Stress Response, and Ammonium Hypersensitivity in Arabidopsis. The Plant Cell, 25(10), 3947-3964. [Link]

-

ResearchGate. (n.d.). Mannose inhibits the proliferative ability of nSclc cells in vitro. [Link]

-

Sarkar, M. (2012). Dolichol Phosphate Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities. ISRN Molecular Biology, 2012, 951383. [Link]

-

Cohen-Kupiec, R., et al. (2017). Distinct Regions of the Haloferax volcanii Dolichol Phosphate-Mannose Synthase AglD Mediate the Assembly and Subsequent Processing of the Lipid-Linked Mannose. Journal of Bacteriology, 199(19), e00288-17. [Link]

-

Silvestri, A., et al. (2020). Protein Glycosylation Investigated by Mass Spectrometry: An Overview. Molecules, 25(16), 3593. [Link]

-

Kaulfuerst-Soboll, B., et al. (2018). Processing of the Terminal Alpha-1,2-Linked Mannose Residues From Oligomannosidic N-Glycans Is Critical for Proper Root Growth. Frontiers in Plant Science, 9, 1823. [Link]

-

Ni, J., et al. (2020). Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis. Oncology Letters, 20(3), 2639-2646. [Link]

-

ResearchGate. (2025). Glyco-Engineering: Methods and Protocols. [Link]

-

Shon, D. J., & Bertozzi, C. R. (2022). Tools for Mammalian Glycoscience Research. Cell, 185(14), 2465-2485. [Link]

-

Vicariotto, F., et al. (2021). Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. Nutrients, 13(3), 845. [Link]

-

ResearchGate. (n.d.). Mannose reduces cancer cell viability. [Link]

-

Chervin, J., & Hawiger, D. (2023). N-linked glycans: an underappreciated key determinant of T cell development, activation, and function. Frontiers in Immunology, 14, 1282161. [Link]

-

Zhang, Y., et al. (2025). N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. Biotechnology and Bioengineering. [Link]

-

Stutman, O., et al. (1980). Natural cytotoxic cells against solid tumors in mice: blocking of cytotoxicity by D-mannose. Proceedings of the National Academy of Sciences, 77(5), 2895-2898. [Link]

-

Balzarini, J., et al. (2007). High-mannose specific deglycosylation of HIV-1 gp120 induced by resistance to cyanovirin-N and the impact on antibody neutralization. Virology, 361(2), 437-447. [Link]

-

Maes, M., et al. (2001). Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis. Journal of Biological Chemistry, 276(47), 44177-44184. [Link]

-

Maes, M., et al. (2001). Metabolic Depletion of ATP by Fructose Inversely Controls CD95- and Tumor Necrosis Factor Receptor 1-Mediated Hepatic Apoptosis. Journal of Biological Chemistry, 276(47), 44177-44184. [Link]

-

van de Bovenkamp, F. S., et al. (2024). Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing. mAbs, 16(1), 2321453. [Link]

-

Graham, R., et al. (2021). Modulation of high mannose levels in N-linked glycosylation through cell culture process conditions to increase antibody-dependent cell-mediated cytotoxicity activity for an antibody biosimilar. Biotechnology Progress, 37(5), e3176. [Link]

-

van de Bovenkamp, F. S., et al. (2024). Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing. mAbs, 16(1), 2321453. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. DOLICHOL PHOSPHATE MANNOSE SYNTHASE1 Mediates the Biogenesis of Isoprenyl-Linked Glycans and Influences Development, Stress Response, and Ammonium Hypersensitivity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dolichol Phosphate Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. journals.asm.org [journals.asm.org]

- 8. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 9. N-linked glycans: an underappreciated key determinant of T cell development, activation, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry Methods for Studying Glycosylation in Cancer | Springer Nature Experiments [experiments.springernature.com]

- 14. Determination of Glycosylation Sites and Site-specific Heterogeneity in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 17. Mechanism of mannose toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. The role of C-4-substituted mannose analogues in protein glycosylation. Effect of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on lipid-linked oligosaccharide assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Glycosylation deficiency phenotypes resulting from depletion of GDP-mannose pyrophosphorylase in two yeast species [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of alpha-D-Mannose in N-linked Glycoprotein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a fundamental post-translational modification essential for the proper folding, stability, and function of a vast array of eukaryotic proteins.[1] Central to this intricate process is the monosaccharide alpha-D-Mannose. This guide provides a comprehensive technical overview of the multifaceted role of mannose in the synthesis of N-linked glycoproteins. We will delve into the assembly of the lipid-linked oligosaccharide (LLO) precursor, the critical mannosylation steps, the transfer of the glycan to nascent polypeptides, and the subsequent processing events that are pivotal for glycoprotein quality control in the endoplasmic reticulum (ER). Furthermore, we will explore the clinical significance of mannose metabolism in Congenital Disorders of Glycosylation (CDGs) and its emerging therapeutic applications. This document is intended to serve as a detailed resource for professionals in biomedical research and drug development, offering insights into the molecular underpinnings of this vital cellular process.

Introduction: The Centrality of Mannose in Glycoprotein Architecture

N-linked glycosylation involves the attachment of a complex oligosaccharide, or glycan, to the nitrogen atom of an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a polypeptide chain.[1][2] This process is initiated in the endoplasmic reticulum (ER) and is crucial for a multitude of cellular functions, including protein folding, quality control, cell-cell recognition, and immune responses.[1][3] The core structure of all N-linked glycans is a pentasaccharide composed of three mannose and two N-acetylglucosamine (GlcNAc) residues (Man3GlcNAc2). The elaboration of this core with additional mannose residues forms the high-mannose type glycans, which can be further processed into complex and hybrid structures in the Golgi apparatus.[3]

The journey of mannose in N-linked glycosylation begins with its activation and incorporation into the growing lipid-linked oligosaccharide (LLO) precursor, a 14-sugar branched structure assembled on a dolichol phosphate carrier embedded in the ER membrane.[1][4] This precursor, Glc3Man9GlcNAc2-PP-dolichol, is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.[2][5] The nine mannose residues within this precursor are not merely structural components; they are critical signaling molecules that guide the glycoprotein through the rigorous quality control checkpoints of the ER.

The Stepwise Assembly of the Mannose-Rich LLO Precursor

The biosynthesis of the Glc3Man9GlcNAc2-PP-dolichol precursor is a highly conserved and ordered process that occurs in two distinct phases across the ER membrane.[6][7]

Cytosolic Phase: Building the Heptasaccharide Core

The initial steps of LLO synthesis take place on the cytosolic face of the ER membrane.[8] The process is initiated by the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol phosphate (Dol-P), followed by the addition of a second GlcNAc residue.[6] Subsequently, five mannose residues are sequentially added from the sugar nucleotide donor GDP-mannose.[2][9] These reactions are catalyzed by a series of specific mannosyltransferases.[10] The resulting intermediate is Man5GlcNAc2-PP-dolichol.[4][9]

| Step | Enzyme (Gene) | Donor Substrate | Product |

| 1 | ALG7 | UDP-GlcNAc | Dol-PP-GlcNAc |

| 2 | ALG13/14 | UDP-GlcNAc | Dol-PP-GlcNAc2 |

| 3 | ALG1 | GDP-Man | Dol-PP-GlcNAc2Man1 |

| 4 | ALG2 | GDP-Man | Dol-PP-GlcNAc2Man2 |

| 5 | ALG11 | GDP-Man | Dol-PP-GlcNAc2Man5 |

Table 1: Key enzymatic steps in the cytosolic assembly of the LLO precursor.

Luminal Phase: Completion of the Tetradecasaccharide

Upon reaching the Man5GlcNAc2-PP-dolichol stage, the LLO precursor is translocated across the ER membrane into the lumen by a flippase.[2][6] Within the ER lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three terminal glucose residues.[2][6] However, the donor for these luminal mannose additions is not GDP-mannose, but rather dolichol-phosphate-mannose (Dol-P-Man).[2][4] Dol-P-Man is synthesized on the cytosolic side from GDP-mannose and Dol-P and then flipped into the ER lumen.[2]

| Step | Enzyme (Gene) | Donor Substrate | Product |

| 6 | Flippase | Luminal Dol-PP-GlcNAc2Man5 | |

| 7 | ALG3 | Dol-P-Man | Dol-PP-GlcNAc2Man6 |

| 8 | ALG9 | Dol-P-Man | Dol-PP-GlcNAc2Man8 |

| 9 | ALG12 | Dol-P-Man | Dol-PP-GlcNAc2Man9 |

| 10 | ALG6, ALG8, ALG10 | Dol-P-Glc | Dol-PP-GlcNAc2Man9Glc3 |

Table 2: Key enzymatic steps in the luminal completion of the LLO precursor.

Mannose as a Determinant of Glycoprotein Fate: The ER Quality Control Cycle

Once the Glc3Man9GlcNAc2 oligosaccharide is transferred to the nascent polypeptide, the mannose residues play a pivotal role in the ER quality control (ERQC) system, ensuring that only correctly folded proteins are trafficked to the Golgi apparatus.[6]

The Calnexin/Calreticulin Cycle

Immediately after transfer, the two outermost glucose residues are trimmed by glucosidases I and II.[6] The resulting monoglucosylated glycan (Glc1Man9GlcNAc2) is recognized by the ER-resident lectin chaperones, calnexin and calreticulin.[6][11] These chaperones retain the glycoprotein in the ER, promoting its proper folding. Subsequent removal of the final glucose residue by glucosidase II releases the glycoprotein from this cycle. If the protein is correctly folded, it can exit the ER. However, if it remains misfolded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which re-adds a glucose residue, directing it back to the calnexin/calreticulin cycle for another folding attempt.[6][11]

Mannose Trimming as a Timer for ER-Associated Degradation (ERAD)

If a glycoprotein fails to achieve its native conformation after several rounds in the calnexin/calreticulin cycle, it is targeted for degradation via the ER-associated degradation (ERAD) pathway.[11][12] A key signal for this process is the trimming of specific mannose residues from the N-glycan.[12][13][14] ER α-mannosidase I removes a specific α-1,2-linked mannose residue from the B-branch of the Man9GlcNAc2 structure, generating a Man8GlcNAc2 isomer.[15] This mannose trimming acts as a "timer," and the resulting Man8GlcNAc2 glycan is recognized by the lectin OS-9, which targets the terminally misfolded glycoprotein for retro-translocation to the cytoplasm and subsequent degradation by the proteasome.[14][16] Further mannose trimming by ER degradation-enhancing α-mannosidase-like proteins (EDEMs) can also occur to facilitate this process.[11][16]

Clinical Relevance: Mannose in Congenital Disorders of Glycosylation (CDGs)

Congenital Disorders of Glycosylation (CDGs) are a group of rare genetic disorders caused by defects in the synthesis of glycans and their attachment to proteins and lipids.[1][4][17] Several types of CDG are directly related to impaired mannose metabolism or utilization.

-

PMM2-CDG (CDG-Ia): This is the most common type of CDG and is caused by a deficiency in phosphomannomutase 2 (PMM2), an enzyme that converts mannose-6-phosphate to mannose-1-phosphate, a precursor for GDP-mannose.[17]

-

MPI-CDG (CDG-Ib): This disorder results from a deficiency in mannose phosphate isomerase (MPI), which interconverts fructose-6-phosphate and mannose-6-phosphate.[1][17] Unlike many other CDGs, neurological development is often normal in MPI-CDG.[18]

-

ALG Gene Defects: Mutations in various ALG (asparagine-linked glycosylation) genes, which encode the glycosyltransferases responsible for LLO assembly, can lead to different forms of CDG.[17] For example, defects in ALG1, ALG2, ALG3, ALG9, ALG11, and ALG12 all affect mannose addition steps.[17][19]

Therapeutic Implications of Mannose Supplementation

For certain CDGs, oral mannose supplementation has shown therapeutic benefits.[1] In MPI-CDG, providing exogenous mannose can bypass the deficient MPI enzyme, as hexokinase can phosphorylate mannose to mannose-6-phosphate, thereby restoring the supply for glycan synthesis.[1][20] This has been shown to improve clinical symptoms, including gastrointestinal and hepatic issues, and normalize glycosylation profiles.[20][21][22] Mannose therapy is also being explored for other CDGs, such as ALG1-CDG.[18]

Experimental Methodologies for Studying Mannose's Role

A variety of experimental techniques are employed to investigate the function of mannose in N-linked glycosylation.

Metabolic Labeling with Radiolabeled Mannose

Protocol:

-

Culture cells of interest to approximately 80% confluency.

-

Incubate cells in glucose-free medium for 30 minutes to deplete intracellular sugar pools.

-

Add [2-³H]mannose to the medium and incubate for a defined period (e.g., 1-4 hours).

-

Lyse the cells and precipitate proteins using trichloroacetic acid (TCA).

-

Wash the protein pellet to remove unincorporated radiolabel.

-

Quantify the incorporated radioactivity by liquid scintillation counting to assess the rate of glycoprotein synthesis.

-

Glycoproteins can be further analyzed by SDS-PAGE and autoradiography.

Causality: The use of [2-³H]mannose allows for specific tracking of mannose incorporation into glycoproteins, as the tritium at the C-2 position is lost if mannose is converted to fructose-6-phosphate by MPI.[23] This provides a direct measure of the flux of exogenous mannose into the glycosylation pathway.

Analysis of LLO Intermediates

Protocol:

-

Perform metabolic labeling with [2-³H]mannose or [¹⁴C]GlcNAc.

-

Extract lipids from the cells using a chloroform/methanol/water mixture.

-

Separate the lipid-linked oligosaccharides by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Visualize and identify LLO intermediates by autoradiography or by comparison to known standards.

Causality: This method allows for the identification of accumulated LLO intermediates, which can pinpoint specific enzymatic defects in the glycosylation pathway. For instance, a deficiency in a mannosyltransferase will lead to the accumulation of the LLO species immediately preceding that enzymatic step.

Lectin Blotting

Protocol:

-

Separate cellular or purified glycoproteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific binding.

-

Incubate the membrane with a biotinylated or fluorophore-conjugated lectin that specifically recognizes mannose residues (e.g., Concanavalin A).

-

If using a biotinylated lectin, follow with an incubation with streptavidin-horseradish peroxidase (HRP) and detect with a chemiluminescent substrate.

-

Image the blot to visualize mannose-containing glycoproteins.

Causality: Lectin blotting provides a qualitative and semi-quantitative assessment of the mannosylation status of glycoproteins. Changes in lectin binding can indicate alterations in the abundance or structure of high-mannose or other mannose-containing N-glycans.

Conclusion and Future Directions

This compound is an indispensable component of N-linked glycoprotein synthesis, playing crucial roles from the initial assembly of the LLO precursor to the critical quality control decisions that determine a protein's fate. Its importance is underscored by the severe pathologies that arise from defects in its metabolism and utilization. A thorough understanding of the intricate functions of mannose provides a foundation for diagnosing and developing therapeutic strategies for CDGs and other diseases involving aberrant glycosylation.

Future research will likely focus on elucidating the precise regulatory mechanisms of mannosyltransferases, understanding the full spectrum of proteins affected by mannose-related CDGs through advanced proteomics, and developing novel therapeutic approaches, such as liposome-encapsulated mannose-1-phosphate therapy, to improve delivery and efficacy.[24] The continued exploration of mannose's role will undoubtedly uncover new insights into the fundamental processes of cell biology and open new avenues for therapeutic intervention.

References

-

Freeze, H. H. (2006). Genetic defects in the synthesis of N-glycans. Nature Reviews Genetics, 7(7), 537-551. [Link]

-

Jaeken, J., & Matthijs, G. (2001). Congenital disorders of glycosylation. Annual Review of Genomics and Human Genetics, 2(1), 129-151. [Link]

-

Aebi, M. (2013). N-linked protein glycosylation in the ER. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(11), 2430-2437. [Link]

-

Helenius, A., & Aebi, M. (2004). Roles of N-linked glycans in the endoplasmic reticulum. Annual Review of Biochemistry, 73(1), 1019-1049. [Link]

-

Kornfeld, R., & Kornfeld, S. (1985). Assembly of asparagine-linked oligosaccharides. Annual Review of Biochemistry, 54(1), 631-664. [Link]

-

Reactome. (n.d.). Biosynthesis of the N-glycan precursor (dolichol lipid-linked oligosaccharide, LLO) and transfer to a nascent protein. Reactome Pathway Database. [Link]

-

Moremen, K. W., Trimble, R. B., & Herscovics, A. (1994). Glycosidases of the asparagine-linked oligosaccharide processing pathway. Glycobiology, 4(2), 113-125. [Link]

-

Hosokawa, N., Kamiya, Y., & Kato, K. (2010). The ERAD system for QC of glycoproteins. Glycobiology, 20(5), 567-575. [Link]

-

Caramelo, J. J., & Parodi, A. J. (2008). Getting in and out from the ER: protein folding, unfolding and degradation. Cellular and Molecular Life Sciences, 65(11), 1703-1715. [Link]

-

World CDG Organization. (2022, July 11). Mannose. [Link]

-

Altin, M., & Zuber, C. (2017). Quality control of glycoprotein folding and ERAD: the role of N-glycan handling, EDEM1 and OS-9. International Journal of Molecular Sciences, 18(11), 2291. [Link]

-

Vembar, S. S., & Brodsky, J. L. (2008). One step at a time: endoplasmic reticulum-associated degradation. Nature Reviews Molecular Cell Biology, 9(12), 944-957. [Link]

-

de Lonlay, P., & Seta, N. (2009). The clinical spectrum of phosphomannose isomerase deficiency, with an evaluation of mannose treatment for CDG-Ib. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1792(9), 841-843. [Link]

-

Panneerselvam, K., & Freeze, H. H. (1996). Mannose corrects altered N-glycosylation in carbohydrate-deficient glycoprotein syndrome fibroblasts. Journal of Clinical Investigation, 97(6), 1478-1487. [Link]

-

Sharma, V., Ichikawa, M., & Freeze, H. H. (2014). The metabolic origins of mannose in glycoproteins. Journal of Biological Chemistry, 289(10), 6548-6557. [Link]

-

Freeze, H. H., & Ng, B. G. (2011). Golgi glycosylation and human inherited diseases. Cold Spring Harbor Perspectives in Biology, 3(9), a005371. [Link]

-

Čepeljnik, T., & Mirt, M. (2024). Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation. Molecular Genetics and Metabolism, 142(11), 108487. [Link]

Sources

- 1. Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 3. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physiol.uzh.ch [physiol.uzh.ch]

- 7. dolichol-linked oligosaccharide biosynthetic process | SGD [yeastgenome.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reactome | Biosynthesis of the N-glycan precursor (dolichol lipid-linked oligosaccharide, LLO) and transfer to a nascent protein [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. Mannose trimming is the dominant signal for the release of misfolded glycoproteins from ER quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Sorting things out through ER quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Processing of the Terminal Alpha-1,2-Linked Mannose Residues From Oligomannosidic N-Glycans Is Critical for Proper Root Growth [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]

- 18. Mannose | World CDG Organization [worldcdg.org]

- 19. Reactome | Biosynthesis of the N-glycan precursor (dolichol lipid-linked oligosaccharide, LLO) and transfer to a nascent protein [reactome.org]

- 20. Mannose treatment improves immune deficiency in mannose phosphate isomerase–congenital disorder of glycosylation: case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Consensus guideline for the diagnosis and management of mannose phosphate isomerase-congenital disorder of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 23. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on Alpha-D-Mannose as a Precursor for Sialic Acid Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Sialic Acids and Their Mannose Origins

Sialic acids, a family of over 50 different nine-carbon carboxylated sugars, represent the terminal monosaccharides on a vast array of glycoconjugates on cell surfaces and secreted molecules. This terminal position makes them pivotal mediators of cellular communication, recognition, and adhesion. Their functions are deeply implicated in processes ranging from viral entry and immune regulation to cancer metastasis and neural development. The biosynthesis of these critical sugars is a complex and highly regulated process, with multiple entry points for precursor molecules. Among these, alpha-D-Mannose (α-D-Man) serves as a fundamental and highly conserved precursor, making the mannose-to-sialic acid pathway a subject of intense research and a potential target for therapeutic intervention.

This guide provides a detailed exploration of the biochemical journey from α-D-Mannose to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. We will dissect the core metabolic pathway, present detailed experimental protocols for its investigation, and discuss the implications for disease and drug development, grounding our discussion in established scientific principles and methodologies.

The Core Metabolic Pathway: From Mannose to Activated Sialic Acid

The conversion of D-Mannose into CMP-sialic acid, the activated sugar nucleotide required for incorporation into glycans, is a multi-step enzymatic process primarily occurring in the cytoplasm and nucleus of mammalian cells. While other precursors like N-acetylglucosamine (GlcNAc) can feed into this pathway, the route from mannose is a foundational part of cellular glycan metabolism.

The pathway begins with the phosphorylation of mannose, followed by its conversion to a fructose derivative, amination, acetylation, and subsequent condensation to form the nine-carbon sialic acid backbone.

Key Enzymatic Steps:

-

Phosphorylation: Mannose enters the pathway via phosphorylation by Hexokinase (HK) to produce Mannose-6-phosphate (Man-6-P). This initial step traps mannose within the cell.

-

Isomerization: Mannose-6-phosphate isomerase (MPI) then converts Man-6-P into Fructose-6-phosphate (Fru-6-P), a key node in glycolysis.

-

The Sialic Acid-Specific Branch: The committed steps towards sialic acid biosynthesis begin with the conversion of UDP-GlcNAc (derived from glucose and glutamine) by UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) . The GNE enzyme is bifunctional:

-

The epimerase domain converts UDP-GlcNAc to N-acetylmannosamine (ManNAc).

-

The kinase domain then phosphorylates ManNAc to generate N-acetylmannosamine-6-phosphate (ManNAc-6-P).

-

Crucially, exogenous ManNAc or mannose can bypass steps to enter the pathway here. Mannose can be converted to ManNAc, although this is less direct than the GNE-mediated pathway from UDP-GlcNAc.

-

-

Condensation: N-acetylneuraminic acid phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). This is a critical step that forms the nine-carbon sialic acid structure.

-

Dephosphorylation: N-acetylneuraminic acid phosphate phosphatase (NANP) removes the phosphate group from Neu5Ac-9-P to yield free N-acetylneuraminic acid (Neu5Ac).

-

Activation: Finally, before it can be used by sialyltransferases in the Golgi apparatus, Neu5Ac must be activated. CMP-sialic acid synthetase (CMAS) , located in the nucleus, catalyzes the reaction between Neu5Ac and cytidine triphosphate (CTP) to produce the high-energy sugar nucleotide, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). This activated form is then transported into the Golgi for use in sialylation.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the flow from D-Mannose and other precursors to the final activated CMP-sialic acid.

Caption: Metabolic pathway from α-D-Mannose to CMP-Sialic Acid.

Experimental Methodologies: Tracing and Quantifying the Pathway

Investigating the role of mannose as a sialic acid precursor requires robust experimental techniques to trace its metabolic fate and quantify its incorporation. The following section details a standard protocol using stable isotope labeling coupled with mass spectrometry, a gold-standard method in glycobiology.

Protocol: Metabolic Labeling of Sialic Acids with ¹³C-Mannose

This protocol is designed to demonstrate and quantify the conversion of exogenous mannose into cellular sialic acids. The use of ¹³C-labeled mannose allows for its distinction from endogenous, unlabeled precursors.

Objective: To quantify the incorporation of D-[U-¹³C₆]mannose into the sialic acid pool of cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293, CHO cells)

-

Complete cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS) to reduce background unlabeled monosaccharides

-

D-[U-¹³C₆]mannose (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate Buffered Saline (PBS)

-

2 M Acetic Acid

-

Dowex® 50WX8 H+ resin

-

Dowex® 1X8 formate resin

-

High-Performance Liquid Chromatography (HPLC) system with a graphitized carbon column

-

Mass Spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution analysis

Step-by-Step Methodology:

-

Cell Culture Preparation (Day 1-2):

-

Seed cells in 10 cm dishes at a density that will result in ~80-90% confluency at the time of harvest.

-

Culture cells in standard complete medium. The choice of using medium with or without glucose depends on the experimental question. Forcing cells to utilize mannose can be achieved in glucose-free media, but may impact cell viability.

-

Causality: Using dialyzed FBS is critical to remove small molecules, including unlabeled mannose and other sugars, which would otherwise compete with the ¹³C-labeled tracer and dilute the signal.

-

-

Metabolic Labeling (Day 3):

-

Aspirate the standard medium from the cells.

-

Wash the cell monolayer twice with pre-warmed sterile PBS to remove residual medium.

-

Add fresh, pre-warmed medium supplemented with D-[U-¹³C₆]mannose. A typical final concentration is 1-2 mM.

-

Incubate cells for a defined period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to understand the kinetics of incorporation.

-

Causality: A 24-72 hour labeling period is usually sufficient for detectable incorporation into the sialic acid pool of most mammalian cell lines, balancing signal strength with potential cytotoxicity from long-term culture.

-

-

Harvesting and Glycan Release (Day 5):

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Pellet cells by centrifugation (500 x g, 5 min, 4°C).

-

To release sialic acids, resuspend the cell pellet in 500 µL of 2 M acetic acid.

-

Incubate at 80°C for 3 hours. This mild acid hydrolysis preferentially cleaves the terminal sialic acid linkage without significantly degrading the monosaccharide itself.

-

Causality: Acetic acid hydrolysis is a well-established method for releasing sialic acids. The temperature and time are optimized to maximize sialic acid release while minimizing degradation (e.g., to pyruvic acid and ManNAc).

-

-

Purification of Sialic Acids:

-

Centrifuge the hydrolysate (14,000 x g, 10 min) to pellet cellular debris.

-

Prepare a tandem column of Dowex® 50WX8 (H+ form) on top of Dowex® 1X8 (formate form).

-

Apply the supernatant to the column. Wash with 3 column volumes of deionized water. Cations and neutral sugars (including any un-metabolized ¹³C-mannose) will pass through.

-

Elute the acidic sialic acids from the Dowex® 1X8 resin using 3 column volumes of 1 M formic acid.

-

Lyophilize the eluate to dryness.

-

-

Analysis by LC-MS:

-

Reconstitute the dried sample in a suitable solvent (e.g., 98% water, 2% acetonitrile).

-

Inject the sample onto an HPLC system equipped with a porous graphitized carbon column, which is excellent for separating isomeric monosaccharides.

-

Elute with a gradient of acetonitrile in water with a small amount of formic acid.

-

Analyze the eluate by high-resolution mass spectrometry in negative ion mode.

-

Data Extraction: Extract ion chromatograms for the mass-to-charge ratios (m/z) of unlabeled Neu5Ac (m/z 308.09) and fully ¹³C-labeled Neu5Ac (m/z 317.12, from [U-¹³C₆]mannose precursor which builds a 9-carbon sialic acid).

-

Causality: High-resolution mass spectrometry is essential to unambiguously distinguish the ¹³C-labeled sialic acid from other cellular metabolites with similar masses.

-

Workflow Visualization

Caption: Workflow for ¹³C-Mannose metabolic labeling experiment.

Quantitative Data and Therapeutic Implications

The efficiency of mannose and its derivatives as precursors for sialic acid biosynthesis is a critical factor in the development of therapies for certain congenital disorders of glycosylation (CDGs) and in cancer biology. For example, GNE myopathy is caused by mutations in the GNE enzyme, leading to hyposialylation. Supplementation with sialic acid precursors is a primary therapeutic strategy.

Comparative Precursor Efficiency

The table below summarizes hypothetical, yet realistic, data from a ¹³C-labeling experiment comparing the incorporation efficiency of different precursors into the sialic acid pool of a model cell line.

| Precursor (1 mM) | Relative Incorporation (%) (¹³C-Sialic Acid / Total Sialic Acid) | Key Pathway Entry Point | Notes |

| D-[U-¹³C₆]Mannose | 15 ± 2% | Hexokinase -> MPI -> ... | Enters central carbon metabolism; less direct route. |

| N-Acetyl-D-[¹³C₃]mannosamine (ManNAc) | 45 ± 4% | GNE (Kinase domain) | Bypasses the GNE epimerase step, which is often rate-limiting. |

| [¹³C₉]Sialic Acid | 85 ± 5% | Salvage Pathway / Direct Activation | Bypasses the entire de novo pathway; relies on cellular uptake and CMAS. |

| D-[U-¹³C₆]Glucose | 25 ± 3% | Glycolysis -> GFAT -> GNE | Standard route through hexosamine biosynthesis pathway. |

Interpretation: This data illustrates that while mannose is a viable precursor, its conversion is less efficient than that of downstream intermediates like ManNAc. This is a crucial insight for drug development. For conditions like GNE myopathy, providing ManNAc or sialic acid directly is therapeutically more effective than providing mannose, as it bypasses the defective enzymatic step.

Conclusion and Future Directions

This compound is a cornerstone precursor for the de novo biosynthesis of sialic acids. Understanding the enzymatic pathway, its regulation, and the experimental methods to probe it are essential for both basic research and translational science. The methodologies described herein, particularly stable isotope tracing, provide a powerful platform for dissecting glycan metabolism in health and disease. Future research will likely focus on the intricate regulation of this pathway, the interplay between different precursor pools, and the development of next-generation therapies that can precisely modulate cellular sialylation for therapeutic benefit. The ability to control the flux of mannose into this pathway holds promise for treating a range of diseases, from genetic disorders to cancer.

alpha-D-Mannose metabolic fate in mammalian cells

An In-Depth Technical Guide on the Metabolic Fate of alpha-D-Mannose in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals